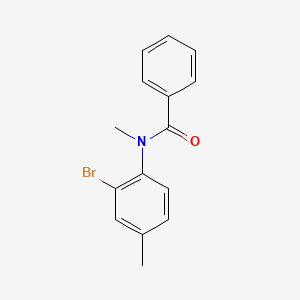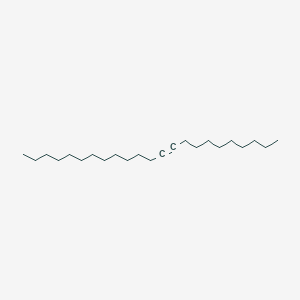
Tricos-10-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricos-10-yne is an organic compound with the molecular formula C23H44 . It is a long-chain alkyne, characterized by the presence of a triple bond between the tenth and eleventh carbon atoms in its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricos-10-yne can be synthesized through various methods, including:
Dehydrohalogenation of Dihalides: This method involves the elimination of hydrogen halides from vicinal or geminal dihalides using strong bases such as sodium amide in liquid ammonia.
Alkynylation Reactions: This involves the coupling of terminal alkynes with alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where dihalides are treated with strong bases under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, including ketones and carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
Tricos-10-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions with alkynes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require alkyne functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Tricos-10-yne involves its interaction with various molecular targets through its triple bond. The triple bond can participate in various chemical reactions, including addition and substitution reactions, which can alter the structure and function of target molecules. The pathways involved often include the formation of reactive intermediates that can further react to form stable products.
Comparaison Avec Des Composés Similaires
Eicos-10-yne: A shorter chain alkyne with similar chemical properties.
Pentacos-10-yne: A longer chain alkyne with similar reactivity.
Uniqueness: Tricos-10-yne is unique due to its specific chain length and the position of the triple bond, which confer distinct chemical and physical properties. Its specific reactivity and stability make it a valuable compound in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
65388-56-9 |
|---|---|
Formule moléculaire |
C23H44 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
tricos-10-yne |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-19,21,23H2,1-2H3 |
Clé InChI |
FMOUUMCEGFVSDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


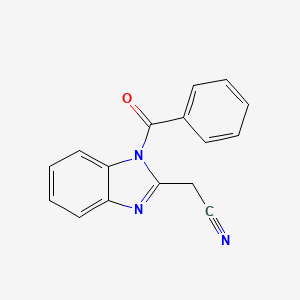
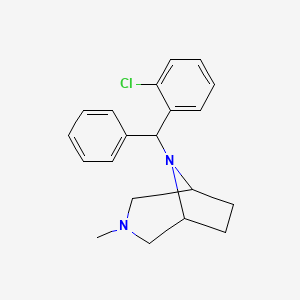
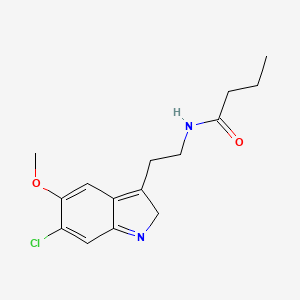
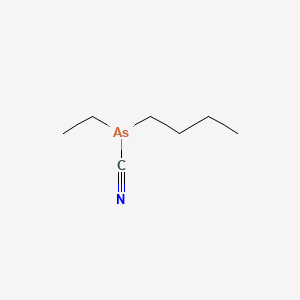
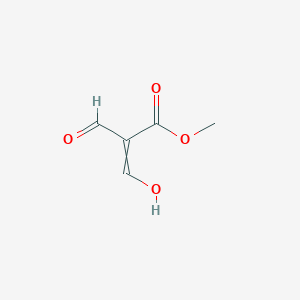
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

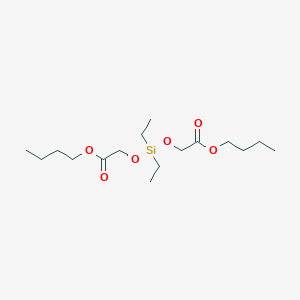
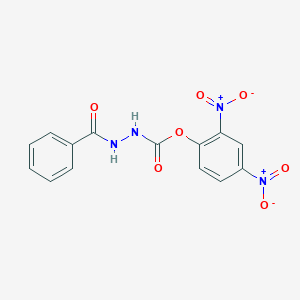

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
